molecular formula C16H21N3O2S B267372 N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide

Numéro de catalogue B267372
Poids moléculaire: 319.4 g/mol
Clé InChI: SQUCNGYMQWVUTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 is a potent inhibitor of the NLRP3 inflammasome, a protein complex that plays a crucial role in the innate immune response. In

Mécanisme D'action

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome cleaves pro-IL-1β and pro-IL-18 into their active forms, which are then released into the extracellular space. N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide prevents this process by inhibiting the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide inhibits the release of IL-1β and IL-18, two cytokines that play a crucial role in the innate immune response. In vivo studies have shown that N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide reduces inflammation in a variety of disease models, including models of gout, multiple sclerosis, and Alzheimer's disease. N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has also been shown to reduce tumor growth in a mouse model of melanoma.

Avantages Et Limitations Des Expériences En Laboratoire

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high potency and specificity for the NLRP3 inflammasome, making it an ideal tool for studying the role of the inflammasome in disease. However, there are also limitations to using N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also important to note that the NLRP3 inflammasome plays a crucial role in the innate immune response, and inhibiting it may have unintended consequences.

Orientations Futures

There are several future directions for research on N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide. One area of research is the development of more potent and specific inhibitors of the NLRP3 inflammasome. Another area of research is the identification of new targets for N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide in the treatment of diseases such as cancer and neurodegenerative diseases. Finally, there is a need for further studies on the long-term effects of N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide and its potential side effects.

Méthodes De Synthèse

The synthesis of N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-methylbutanoyl chloride and sodium azide to form the corresponding azide. The azide is then reduced to the amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with cyclopropanecarboxylic acid to form N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide.

Applications De Recherche Scientifique

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has been shown to inhibit the NLRP3 inflammasome, a protein complex that plays a crucial role in the innate immune response. The activation of the NLRP3 inflammasome has been linked to a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. By inhibiting the NLRP3 inflammasome, N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has the potential to treat these diseases.

Propriétés

Nom du produit

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide

Formule moléculaire

C16H21N3O2S

Poids moléculaire

319.4 g/mol

Nom IUPAC

N-[[4-(3-methylbutanoylamino)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H21N3O2S/c1-10(2)9-14(20)17-12-5-7-13(8-6-12)18-16(22)19-15(21)11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,20)(H2,18,19,21,22)

Clé InChI

SQUCNGYMQWVUTM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2CC2

SMILES canonique

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.